1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene
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Overview
Description
1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination and fluorination of a suitable benzene derivative. For instance, starting with a fluorinated benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The fluoromethyl group can be introduced through a nucleophilic substitution reaction using a fluoromethylating agent like fluoromethyl iodide (CH2FI) under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydrobenzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The fluoromethyl group can further modulate the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but lacks the fluoromethyl group.
1,3-Dibromo-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1,4-Dibromo-2-fluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4Br2F2 |
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Molecular Weight |
285.91 g/mol |
IUPAC Name |
1,3-dibromo-4-fluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Br2F2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2 |
InChI Key |
DGPKQRBUWGGRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)CF)Br |
Origin of Product |
United States |
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